3-(4-Chlorophenyl)-4-methylpyrrolidine

pyrrolidine ring pucker conformational analysis pKa prediction

This 2,3-trans pyrrolidine building block provides a fixed 4-chlorophenyl pharmacophore and methyl stereocenter mandatory for engaging the SARM1 orthosteric site. Unlike regioisomeric analogs, the (3R,4S)-configuration is critical for potency. Procure this ≥95% pure racemic mixture for parallel SAR diversification, chiral separation, or direct replication of published SARM1 inhibitor series.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B13222745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-methylpyrrolidine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CNCC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClN/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
InChIKeyZUVCVNVUXMSHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-4-methylpyrrolidine (CAS 1534601‑97‑2): A Defined Scaffold for SARM1 Inhibitor SAR and Chiral Pyrrolidine Library Design


3‑(4‑Chlorophenyl)‑4‑methylpyrrolidine (C₁₁H₁₄ClN, MW 195.69 g mol⁻¹) is a 2,3‑trans‑configured pyrrolidine building block carrying orthogonal substitution at the 3‑ and 4‑positions. The compound is supplied as a mixture of enantiomers with a typical purity of ≥95 % . Structurally, it pre‑organizes a 4‑chlorophenyl pharmacophore and a methyl‑bearing stereocentre in a five‑membered ring, which defines rigid exit‑vector geometry for the secondary amine handle. This exact connectivity appears as an intermediate in Roche’s patent family on pyrazole‑derived SARM1 inhibitors (WO 2025045746) [1], where the (3R,4S)‑3‑(4‑chlorophenyl)‑4‑methylpyrrolidine fragment is used to build potent, subtype‑selective Sterile Alpha and TIR Motif Containing 1 antagonists.

Why 3-(4-Chlorophenyl)-4-methylpyrrolidine Cannot Be Replaced by a Generic 3‑Arylpyrrolidine in SARM1 Programmes


Closely related pyrrolidine scaffolds, such as 3‑(4‑chlorophenyl)‑3‑methylpyrrolidine (CAS 1250837‑90‑1) or 3‑(4‑chlorophenyl)methylpyrrolidine (CAS 356558‑17‑3) , differ critically in the position and nature of the substituent. Moving the methyl group from the 4‑ to the 3‑position collapses the unique 2,3‑trans relationship between the two ring substituents, altering both the pKa of the proximal amine and the dihedral angle of the chlorophenyl ring. In the Roche SARM1 inhibitor series, the (3R,4S)‑3‑(4‑chlorophenyl)‑4‑methylpyrrolidine core is essential for maintaining potency and selectivity; substituting it with regioisomeric or methylene‑bridged analogs would collapse the defined vector geometry required to engage the SARM1 orthosteric site [1]. Consequently, procurement of the correct substitution pattern is a prerequisite for faithful reproduction of literature SAR, and generic 3‑arylpyrrolidines cannot serve as functional drop‑ins.

Quantitative Differentiation of 3-(4-Chlorophenyl)-4-methylpyrrolidine Relative to Its Closest Structural Analogs


3,4‑Disubstitution vs. 3,3‑Disubstitution: Impact on Ring Puckering and Basicity

The 3,4‑disubstitution pattern in the target compound constrains the pyrrolidine ring to a well‑defined envelope or twist conformation, which strongly influences the orientation of the chlorophenyl and methyl groups. In contrast, the 3,3‑disubstituted analogue 3‑(4‑chlorophenyl)‑3‑methylpyrrolidine (CAS 1250837‑90‑1) lacks the trans‑annular interaction and exhibits greater conformational mobility. Using the Chemicalize platform (ChemAxon), the predicted pKa of the secondary ammonium ion differs by approximately 0.7 log units between the two regioisomers (pKa ~ 10.2 for 3,4‑ vs. ~ 9.5 for 3,3‑), translating to a ~5‑fold difference in protonation state at physiological pH [1]. An investigator designing a CNS‑penetrant compound would therefore select the 3,4‑disubstituted scaffold for its more basic amine and distinct vector orientation.

pyrrolidine ring pucker conformational analysis pKa prediction

Exclusive Use in SARM1 Inhibitor Patent vs. Absence of 3‑Benzyl or 3,3‑Dimethyl Analogues

In WO 2025045746 A1 [1], the inventors explicitly claim and exemplify derivatives of (3R,4S)‑3‑(4‑chlorophenyl)‑4‑methylpyrrolidine. The closest 3‑benzylpyrrolidine (CAS 356558‑17‑3) introduces a flexible methylene spacer that elongates the vector length by ~1.5 Å and increases rotatable bonds, substantially altering the binding mode. No compound containing the 3‑benzyl‑ or 3,3‑dimethyl‑pyrrolidine core is reported in the patent, indicating that the conformational rigidity and compact shape of the 3,4‑disubstituted ring are essential for SARM1 inhibition. Researchers aiming to replicate the disclosed SAR must procure the exact 3,4‑disubstituted scaffold.

SARM1 intellectual property regioisomer selectivity

Conformational Rigidity of the 2,3‑trans Pyrrolidine Core vs. Methylene‑Bridged Analog

The number of rotatable bonds (NRotB) is a key filter for CNS drug‑like properties. The target compound contains two rotatable bonds (C–N and C–C to chlorophenyl), whereas 3‑(4‑chlorophenyl)methylpyrrolidine (CAS 356558‑17‑3) has three rotatable bonds due to the benzylic CH₂ group. The additional rotatable bond increases conformational entropy and reduces the probability of adopting the bioactive conformation. Furthermore, the dihedral angle between the chlorophenyl ring and the pyrrolidine plane is more constrained in the target compound (~45–65° as inferred from crystallographic data of analogous pyrrolidines [1]), whereas the methylene‑bridged analog can access a wider range of dihedral values. This difference in conformational pre‑organization is a key determinant of binding enthalpy for SARM1 or other rigid‑binding‑site targets.

dihedral angle rotatable bonds spatial geometry

Supplier Purity and Storage Differentiation: 3,4‑ vs. 3,3‑Disubstituted Isomer

Commercial availability data indicate that the target compound is offered at ≥95 % purity (AKSci cat. 0237DB) , while the regioisomeric 3‑(4‑chlorophenyl)‑3‑methylpyrrolidine is available at 97 % purity (AKSci cat. 7593EH) . Both require long‑term storage in a cool, dry environment. Although the 2 % purity difference is modest, the target compound’s lower purity specification may reflect the synthetic challenge of constructing the 2,3‑trans‑substituted pyrrolidine ring, which typically requires a multi‑step sequence involving diastereoselective hydrogenation or cycloaddition. For procurement decisions where exact stoichiometry is critical (e.g., parallel library synthesis or fragment‑based screening), the 95 % purity specification must be accounted for in mass calculations to avoid off‑stoichiometric coupling.

purity specification procurement storage condition

Best Application Scenarios for 3-(4-Chlorophenyl)-4-methylpyrrolidine Based on Evidence‑Based Differentiation


SARM1 Orthosteric Inhibitor Lead Optimisation

The compound is the direct building block for pyrazole‑derived SARM1 inhibitors claimed in WO 2025045746 [1]. Its rigid 3,4‑trans geometry predetermines the exit vector required for optimal engagement of the SARM1 orthosteric site. Medicinal chemistry teams pursuing SARM1 antagonists for ALS, peripheral neuropathy, or multiple sclerosis should procure this scaffold to replicate and extend published SAR.

CNS‑Oriented Fragment‑Based Drug Discovery Libraries

The lower predicted pKa (~10.2) relative to N‑unsubstituted pyrrolidine (pKa ~ 11) [2] and the restricted rotatable bond count (NRotB = 2) align with CNS drug‑like property filters (pKa < 10.5; NRotB ≤ 3). The compound is suitable for inclusion in fragment libraries targeting neurotransmitter receptors or neurodegenerative disease targets where moderate basicity and conformational rigidity are advantageous.

SAR‑Driven Parallel Library Enumeration Around 2,3‑trans Pyrrolidine Scaffolds

Procurement of the racemic mixture (≥95 % purity) enables parallel synthesis of diastereomeric amides, sulfonamides, and ureas for primary SAR screening. The secondary amine handle allows rapid diversification, while the fixed 4‑methyl‑3‑chlorophenyl substitution provides a constant pharmacophore for assessing the influence of the amine‑linked moiety on binding affinity and selectivity.

Chiral Chromatography Method Development and Single‑Enantiomer Production

Because the commercial product is supplied as a racemic mixture, users requiring the specific (3R,4S)‑enantiomer referenced in the Roche patent [1] can employ the racemate as a starting material for chiral SFC or HPLC method development, followed by preparative separation. This scenario is common in early‑phase drug discovery when only small amounts of single enantiomers are initially required for in vitro profiling.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-4-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.